An In-depth Technical Guide to N-(2-(Bromomethyl)phenyl)-2,5-dichloropyrimidin-4-amine: Properties, Synthesis, and Applications
An In-depth Technical Guide to N-(2-(Bromomethyl)phenyl)-2,5-dichloropyrimidin-4-amine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Substituted Pyrimidines
Pyrimidine derivatives are a cornerstone of modern medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Their prevalence in biologically active molecules stems from their ability to mimic endogenous nucleobases, enabling them to interact with a wide range of biological targets, including enzymes and receptors. The introduction of various substituents onto the pyrimidine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn modulates its biological activity, selectivity, and pharmacokinetic profile. The subject of this guide, N-(2-(Bromomethyl)phenyl)-2,5-dichloropyrimidin-4-amine, is a prime example of a strategically functionalized pyrimidine with considerable potential for further chemical elaboration.
Molecular Structure and Properties
The chemical structure of N-(2-(Bromomethyl)phenyl)-2,5-dichloropyrimidin-4-amine is presented below:
Caption: Chemical structure of N-(2-(Bromomethyl)phenyl)-2,5-dichloropyrimidin-4-amine.
Physical Properties
Direct experimental data for the physical properties of N-(2-(Bromomethyl)phenyl)-2,5-dichloropyrimidin-4-amine are not available in the current literature. However, based on the properties of its precursors and structurally similar compounds, the following can be predicted:
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₁₁H₈BrCl₂N₃ | Calculated from structure |
| Molecular Weight | 349.02 g/mol | Calculated from structure |
| Appearance | Likely a solid at room temperature | Based on similar N-aryl pyrimidines[1] |
| Melting Point | Expected to be in the range of 150-200 °C | Analogy to 2,5-Dichloro-N-[2-(isopropylsulfonyl)phenyl]pyrimidin-4-amine (m.p. 149-153 °C)[1] |
| Boiling Point | High, with decomposition likely at atmospheric pressure | Common for complex aromatic compounds |
| Solubility | Likely soluble in polar aprotic organic solvents (e.g., DMF, DMSO, THF) and chlorinated solvents (e.g., DCM, chloroform); sparingly soluble in alcohols; and insoluble in water. | General solubility trends for N-aryl amines and pyrimidine derivatives[2][3][4] |
Chemical Properties
The chemical reactivity of N-(2-(Bromomethyl)phenyl)-2,5-dichloropyrimidin-4-amine is dictated by its three key functional groups:
-
2,5-Dichloropyrimidine Ring: This electron-deficient heterocyclic system is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms at the 2- and 4-positions are activated towards displacement by nucleophiles. The chlorine at the 4-position is generally more reactive than the one at the 2-position in similar systems.[5]
-
Bromomethyl Group: This is a highly reactive benzylic bromide, making the benzylic carbon an excellent electrophile for nucleophilic substitution reactions. It can readily react with a wide variety of nucleophiles, such as amines, alcohols, thiols, and carbanions.
-
Secondary Amine Linker: The N-H group can act as a nucleophile or be deprotonated to form an anion. It can also participate in hydrogen bonding.
Proposed Synthesis
A plausible synthetic route to N-(2-(Bromomethyl)phenyl)-2,5-dichloropyrimidin-4-amine involves a nucleophilic aromatic substitution reaction between 2,5-dichloropyrimidin-4-amine and 2-(bromomethyl)aniline.
Caption: Proposed synthetic pathway for N-(2-(Bromomethyl)phenyl)-2,5-dichloropyrimidin-4-amine.
Experimental Protocol
Materials:
-
2,5-Dichloropyrimidin-4-amine[6]
-
2-(Bromomethyl)aniline
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
n-Butanol (n-BuOH) or N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
To a solution of 2,5-dichloropyrimidin-4-amine (1.0 eq) in n-butanol or DMF, add 2-(bromomethyl)aniline (1.0-1.2 eq) and a base such as DIPEA (1.5 eq) or K₂CO₃ (2.0 eq).
-
Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with a suitable solvent (e.g., ethanol or diethyl ether).
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, N-(2-(Bromomethyl)phenyl)-2,5-dichloropyrimidin-4-amine.
Causality behind Experimental Choices:
-
Solvent: n-Butanol and DMF are high-boiling polar aprotic solvents that are suitable for SNAr reactions, as they can effectively solvate the reactants and intermediates.
-
Base: A non-nucleophilic organic base like DIPEA or an inorganic base like K₂CO₃ is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Temperature: Elevated temperatures are typically required to overcome the activation energy for SNAr reactions on dichloropyrimidines.
Spectroscopic and Analytical Characterization (Predicted)
While experimental spectra are not available, the expected spectroscopic features can be predicted based on the structure of the molecule and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl and pyrimidine rings, a singlet for the benzylic methylene protons (CH₂Br), and a broad singlet for the N-H proton. The aromatic region will likely display complex splitting patterns due to coupling between adjacent protons. The chemical shift of the CH₂Br protons is expected to be in the range of 4.5-5.0 ppm. The N-H proton signal may be broad and its chemical shift will be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show signals for all eleven carbon atoms in the molecule. The carbons of the pyrimidine ring will appear in the downfield region (typically >140 ppm). The benzylic carbon (CH₂Br) is expected to have a chemical shift in the range of 30-40 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is predicted to exhibit characteristic absorption bands for the various functional groups present in the molecule:
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| N-H Stretch | 3300-3500 (sharp to medium)[7][8][9] |
| C-H Stretch (Aromatic) | 3000-3100[10] |
| C=N and C=C Stretch (Pyrimidine and Phenyl rings) | 1500-1650[10] |
| C-N Stretch | 1250-1350[7][9] |
| C-Br Stretch | 500-600 |
| C-Cl Stretch | 600-800 |
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (349.02 g/mol ). Due to the presence of bromine and chlorine isotopes, the molecular ion peak will appear as a characteristic isotopic cluster. Fragmentation patterns would likely involve the loss of Br, Cl, and cleavage of the bond between the phenyl ring and the amine linker.[11][12]
Potential Applications in Research and Drug Development
The trifunctional nature of N-(2-(Bromomethyl)phenyl)-2,5-dichloropyrimidin-4-amine makes it a highly valuable intermediate for the synthesis of diverse molecular scaffolds.
Caption: Potential applications stemming from the key reactive sites of the title compound.
-
Kinase Inhibitors: The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore in many kinase inhibitors. The remaining chlorine atom at the 2-position and the bromomethyl group can be further functionalized to introduce moieties that can interact with specific residues in the kinase active site, leading to potent and selective inhibitors.
-
Macrocyclic Compounds: The presence of two reactive sites (the bromomethyl group and a displaceable chlorine) allows for the potential synthesis of macrocyclic compounds through intramolecular cyclization with a suitable bifunctional linker. Macrocyclization is a strategy often employed in drug discovery to improve binding affinity and metabolic stability.
-
PROTACs and Molecular Glues: The bromomethyl group can serve as a reactive handle to attach this pyrimidine-based scaffold to a ligand for an E3 ubiquitin ligase, forming a Proteolysis-Targeting Chimera (PROTAC). This would enable the targeted degradation of a protein that binds to the pyrimidine moiety.
-
Fluorescent Probes: The aniline-pyrimidine core can serve as a fluorophore. The reactive bromomethyl group allows for the covalent attachment of this fluorescent core to biomolecules, enabling their visualization and tracking in biological systems.
Safety and Handling
While a specific Safety Data Sheet (SDS) for N-(2-(Bromomethyl)phenyl)-2,5-dichloropyrimidin-4-amine is not available, the following precautions should be taken based on the known hazards of its constituent functional groups and related compounds.[6][13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.
-
Toxicity: The compound is expected to be a skin and eye irritant. The bromomethyl group is a lachrymator and a potential alkylating agent, which warrants careful handling.
Conclusion
N-(2-(Bromomethyl)phenyl)-2,5-dichloropyrimidin-4-amine represents a promising, albeit currently under-investigated, chemical entity with significant potential for applications in medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its predicted physical and chemical properties, a plausible synthetic methodology, and a discussion of its potential applications. The presence of multiple, differentially reactive functional groups makes it a highly versatile platform for the generation of complex molecular architectures. Further experimental investigation into the synthesis and characterization of this compound is warranted to fully unlock its potential as a valuable tool for researchers and drug development professionals.
References
-
PubChem. 2,5-Dichloropyrimidin-4-amine. National Center for Biotechnology Information. [Link]
-
UCLA Chemistry. IR Spectroscopy Tutorial: Amines. [Link]
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2009). Introduction to Spectroscopy. Cengage Learning.
-
Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. SciSpace. [Link]
- Vardanyan, R., & Hruby, V. (2006). Synthesis of Essential Drugs. Elsevier.
-
PharmaCompass. 2,5-dichloro-N-(2-(dimethylphosphoryl)phenyl)pyrimidin-4-amine. [Link]
-
ResearchGate. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. [Link]
-
LibreTexts. 24.10: Spectroscopy of Amines. [Link]
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]
-
Chemistry LibreTexts. 23.1: Properties of amines. [Link]
-
Columbia University. Principles of Drug Action 1, Spring 2005, Amines. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. webhome.auburn.edu [webhome.auburn.edu]
- 5. researchgate.net [researchgate.net]
- 6. 2,5-Dichloropyrimidin-4-amine | C4H3Cl2N3 | CID 15839832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
